Desoxirribonucleósidos de pirimidina
Pyrimidine 2′-deoxyribonucleosides are a class of nucleoside compounds derived from pyrimidines, specifically cytosine (C), and thymine (T). These molecules play crucial roles in genetic information storage and transmission within cells. The 2′-deoxyribo component indicates that the ribose sugar has been modified to deoxyribose, which is a key characteristic of DNA nucleosides.
Pyrimidine 2′-deoxyribonucleosides are synthesized by coupling pyrimidines with 2′-deoxyribose in various chemical reactions. They serve as building blocks for DNA synthesis and repair processes. These compounds are essential for understanding the molecular mechanisms underlying genetic diseases, cancer progression, and other biological processes.
In pharmaceutical research, these nucleosides are valuable tools in drug development, particularly in antiviral and anticancer therapies. The structure of 2′-deoxyribonucleosides allows them to be incorporated into DNA, potentially disrupting viral replication or inhibiting tumor growth.
Due to their significance, these compounds are extensively studied using analytical techniques such as HPLC and NMR spectroscopy for precise structural characterization and purity assessment.

Estructura | Nombre químico | CAS | MF |
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1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione | 55612-21-0 | C9H10FIN2O5 |
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N4,3'-O-Dibenzoyl-2'-deoxycytidine | 51549-49-6 | C23H21N3O6 |
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5-Methoxymethyl-2'-deoxyuridine | 5116-22-3 | C11H16N2O6 |
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5,6-Dihydrothymidine | 5627-00-9 | C10H16N2O5 |
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2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil | 69256-17-3 | C10H13FN2O5 |
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5-Methyl-L-uridine | 26879-47-0 | C10H14N2O5 |
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2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | 56632-83-8 | C9H12FN3O4 |
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2'-Deoxycytidine hydrochloride | 3992-42-5 | C9H14ClN3O4 |
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2'-Deoxycytidine Hydrate | 207121-53-7 | C9H13N3O4 |
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Ibu-deoxycytidine | 110522-75-3 | C13H19N3O5 |
Literatura relevante
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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